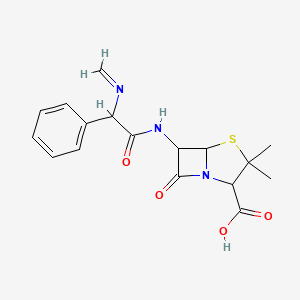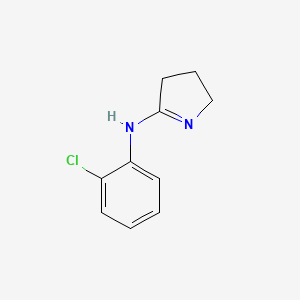![molecular formula C22H22ClNO B13866939 [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is an organic compound that features a chloromethyl group and a dibenzylamino group attached to a phenyl ring, with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol typically involves the reaction of 2-(Chloromethyl)-4-nitrophenol with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Chloromethyl)-4-(dimethylamino)phenyl]methanol
- [2-(Chloromethyl)-4-(diethylamino)phenyl]methanol
- [2-(Chloromethyl)-4-(diphenylamino)phenyl]methanol
Uniqueness
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is unique due to the presence of the dibenzylamino group, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C22H22ClNO |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol |
InChI |
InChI=1S/C22H22ClNO/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-13,25H,14-17H2 |
Clave InChI |
RBKPMQYLYSYMGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















